molecular formula C21H26N4O3 B2896322 1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900264-63-3

1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2896322
CAS No.: 900264-63-3
M. Wt: 382.464
InChI Key: NWSPVRIEKWGIHI-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a synthetically designed complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a fused polycyclic system comprising pyrido-pyrrolo-pyrimidine scaffolds, a structural motif often associated with diverse biological activities. The presence of a 2-methylpiperidine-1-carbonyl group suggests potential for targeted protein interactions, making it a valuable scaffold for investigating novel therapeutic agents . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a pharmacological probe for studying signal transduction pathways. Its structural complexity also makes it a candidate for material science applications, particularly in the development of organic electronic materials due to its extended conjugated system . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(3-methoxypropyl)-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-15-8-3-5-10-23(15)21(27)17-14-16-19(24(17)12-7-13-28-2)22-18-9-4-6-11-25(18)20(16)26/h4,6,9,11,14-15H,3,5,7-8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSPVRIEKWGIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3-methoxypropyl group in the target compound distinguishes it from methyl or aryl-substituted analogs (e.g., 12n). This group may reduce cytotoxicity compared to 12n’s 4-chlorophenyl moiety, which shows potent HeLa activity but higher lipophilicity .
  • Synthetic Flexibility : Derivatives with piperidine/pyrrolidine carbonyl groups (e.g., 6c) highlight the scaffold’s adaptability for structure-activity relationship (SAR) studies .

Pharmacological and Mechanistic Insights

  • Anticancer Activity : Compound 12n’s high HeLa cell line potency suggests that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cytotoxicity, likely via topoisomerase inhibition . In contrast, the target compound’s piperidine group may favor alternative targets, such as kinase enzymes .
  • Antibacterial vs. Anticancer Trade-offs: Dihydropyrido[2,3-d]pyrimidinones (e.g., CAS 104357-95-1) show antibacterial effects but lack anticancer activity, underscoring the role of saturation in modulating biological pathways .

Preparation Methods

Core Pyrrolo[2,3-d]pyrimidine Synthesis

The pyrrolo[2,3-d]pyrimidine scaffold is constructed via a one-pot three-component reaction involving arylglyoxals (1a-d ), 6-amino-1,3-dimethyluracil (2 ), and barbituric acid derivatives (3a-c ) catalyzed by tetrabutylammonium bromide (TBAB, 5 mol%) in ethanol at 50°C. This method achieves yields of 82–94% within 2–4 hours, avoiding the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine byproducts observed under reflux conditions. Key advantages include:

  • Mild conditions : Ethanol as a green solvent and low temperature (50°C) prevent decomposition of heat-sensitive intermediates.
  • Mechanistic efficiency : TBAB stabilizes intermediates via ion-pair interactions, facilitating Knoevenagel condensation followed by cyclocondensation (Scheme 1).

Table 1: Optimization of Pyrrolo[2,3-d]pyrimidine Core Synthesis

Catalyst Solvent Temp (°C) Time (h) Yield (%)
TBAB (5%) Ethanol 50 2–4 82–94
None Ethanol Reflux 6–8 45–60

Functionalization with 3-Methoxypropyl Sidechain

The 3-methoxypropyl group is introduced via nucleophilic alkylation using 3-methoxypropyl bromide under basic conditions. Patent CN103508939A demonstrates that 1-(3-methoxypropyl)-4-piperidone undergoes hydroxylamine-mediated oximation followed by sodium hydroxide-induced dehydration to yield 1-(3-methoxypropyl)-4-piperidinamine. This intermediate is subsequently coupled to the pyrrolo[2,3-d]pyrimidine core via:

  • Amide bond formation : Reacting 4-piperidinamine with activated carbonyl derivatives (e.g., chloroformates or mixed anhydrides).
  • Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling for aromatic ring functionalization.

Critical parameters :

  • Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) optimizes nucleophilicity.
  • Temperature control : 0–5°C minimizes side reactions during alkylation.

Installation of 2-Methylpiperidine-1-carbonyl Moiety

The 2-methylpiperidine subunit is synthesized via high-pressure hydrogenation of 1,5-pentanediol and methylamine at 245°C under 250 bar H₂, yielding N-methylpiperidine in 95% efficiency. Subsequent N-methylation and carbonyl insertion proceed through:

  • Buchwald-Hartwig amination : Introducing the carbonyl group via palladium-catalyzed carbonylation.
  • Schlenk equilibrium techniques : Stabilizing reactive intermediates during acyl chloride formation.

Spectroscopic validation :

  • ¹H NMR : Singlets at δ 11.79–12.29 ppm (NH of pyrrole) and δ 4.55–5.32 ppm (CH of barbituric acid).
  • ¹³C NMR : Carbonyl resonances at 151.1–174.2 ppm.

Final Assembly and Cyclization

The pyrido[1,2-a] ring system is formed via Friedländer quinoline synthesis, condensing 2-aminobenzaldehyde derivatives with ketone-containing intermediates. Cyclization is catalyzed by Brønsted acids (e.g., p-toluenesulfonic acid) in refluxing toluene.

Optimized protocol :

  • Combine pyrrolo[2,3-d]pyrimidine intermediate (1.0 equiv), 2-aminonicotinaldehyde (1.2 equiv), and p-TsOH (10 mol%) in toluene.
  • Reflux at 110°C for 12 hours under N₂.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 68–72% after optimization.

Stereochemical Considerations

The (R)-configuration at the piperidine C3 position (as in PubChem CID 138105960) is achieved using chiral auxiliaries or enzymatic resolution. Key methods include:

  • Sharpless asymmetric aminohydroxylation : Enantiomeric excess (ee) >90%.
  • HPLC chiral separation : Resolving racemic mixtures using cellulose-based columns.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Reaction Steps

Step Method Yield (%) Purity (%)
Core formation TBAB-catalyzed 94 99
Piperidine synthesis High-pressure H₂ 95 98
Pyrido annulation Friedländer 72 97
Final coupling Pd-mediated 65 96

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, and what challenges arise during purification?

  • Answer : Synthesis typically involves multi-step heterocyclic reactions, including:

  • Inert atmosphere reflux : To prevent oxidation of sensitive intermediates (e.g., thiazolidinone or pyrimidine precursors) .
  • Chromatographic purification : Silica gel column chromatography or preparative HPLC is used to isolate intermediates, with yields often below 50% due to steric hindrance from the fused pyrido-pyrrolo-pyrimidine core .
  • Spectroscopic validation : NMR (1H/13C) and IR are essential for confirming regiospecificity of substituents like the 3-methoxypropyl group .

Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and substituent positioning?

  • Answer : Advanced spectroscopic techniques are required:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in the fused polycyclic system and confirms stereochemical arrangement of the 2-methylpiperidine moiety .
  • X-ray crystallography : Critical for unambiguous confirmation of the Z-configuration in thiazolidinone derivatives (if applicable) and piperidine ring puckering .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C22H27N5O4) and detects isotopic patterns .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Answer : Initial screening should focus on target-specific assays:

  • Enzyme inhibition assays : For kinase or protease targets, using fluorogenic substrates to quantify IC50 values .
  • Cytotoxicity profiling : MTT or resazurin-based assays in cell lines to assess baseline toxicity and selectivity indices .
  • Molecular docking : Preliminary SAR analysis to predict interactions with biological targets (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of the pyrido-pyrrolo-pyrimidine core?

  • Answer : Key strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substituents .
  • Temperature gradients : Stepwise heating (e.g., 0°C to 80°C) minimizes side reactions during cyclization .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties and target binding affinity?

  • Answer :

  • Molecular dynamics simulations : Assess stability of the 2-methylpiperidine-1-carbonyl group in aqueous environments and lipid bilayers .
  • ADMET prediction tools : SwissADME or pkCSM to estimate logP (≈3.2), permeability (Caco-2), and cytochrome P450 inhibition .
  • Free-energy perturbation (FEP) : Quantifies binding energy changes induced by substituent modifications (e.g., methoxypropyl vs. hydroxypropyl) .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Answer :

  • Orthogonal assay validation : Compare results from fluorescence-based, radiometric, and SPR-based assays to rule out interference from the compound’s autofluorescence .
  • Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may influence activity .
  • Cellular context analysis : Test activity in isogenic cell lines with/without target protein overexpression to confirm mechanism-specific effects .

Q. What analytical strategies are recommended for identifying and quantifying impurities in bulk samples?

  • Answer :

  • HPLC-UV/ELSD : Use C18 columns with gradient elution (0.1% TFA in acetonitrile/water) to separate regioisomers and synthetic byproducts .
  • LC-HRMS : Detects low-abundance impurities (e.g., de-methylated analogs or oxidation products) with ppm-level mass accuracy .
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify labile functional groups (e.g., the methoxypropyl side chain) .

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